

25R-Inokosterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	25R-Inokosterone	
Cat. No.:	B10818232	Get Quote

CAS Number: 19682-38-3

This technical guide provides an in-depth overview of **25R-Inokosterone**, a phytoecdysteroid with potential applications in research and drug development. The document covers its chemical and physical properties, biological activities, and mechanism of action, with a focus on its role in cellular signaling pathways. Detailed experimental protocols are provided to assist researchers in their investigations of this compound.

Physicochemical Properties

25R-Inokosterone is a C-25 epimer of inokosterone, a naturally occurring ecdysteroid isolated from the roots of Achyranthes bidentata Blume.[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	19682-38-3	[2][3][4][5]
Molecular Formula	C27H44O7	[2][6]
Molecular Weight	480.6 g/mol	[2][6]
Purity	≥98%	[2]
Appearance	Powder	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7]
Storage	-20°C for 1 month (protect from light), -80°C for 6 months	[8]

Biological Activity and Mechanism of Action

Ecdysteroids, including **25R-Inokosterone**, are a class of steroid hormones that play a crucial role in the molting and development of arthropods.[7] In mammals, they are not endogenous but can be obtained through diet.[7] Phytoecdysteroids have garnered significant interest due to their low toxicity in vertebrates and a range of reported pharmacological effects.[7]

While direct studies on the specific biological activities of **25R-Inokosterone** are limited, the broader class of ecdysteroids is known to influence various physiological processes. Of particular interest to researchers is their potential to induce muscle hypertrophy.[9] This anabolic effect is believed to be mediated through the modulation of key cellular signaling pathways, primarily the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9]

The Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a critical regulator of skeletal muscle hypertrophy.[9] Activation of this pathway is essential for increasing muscle fiber size.[9] The kinase Akt, also known as protein kinase B (PKB), is a key upstream regulator of mTOR (mammalian target of rapamycin).[9]

The proposed mechanism by which ecdysteroids may induce muscle hypertrophy involves the activation of Akt, which in turn phosphorylates and activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[10] mTORC1 is a key regulator of protein synthesis and promotes cell growth by phosphorylating downstream effectors such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). [11] The phosphorylation of p70S6K is a hallmark of mTORC1 activation and is often used as a biomarker for this pathway's activity.[12]

Caption: Proposed Akt/mTOR signaling pathway for **25R-Inokosterone**-induced muscle hypertrophy.

Experimental Protocols

This section provides detailed methodologies for the analysis of **25R-Inokosterone** and for assessing its biological activity in an in vitro model of muscle hypertrophy.

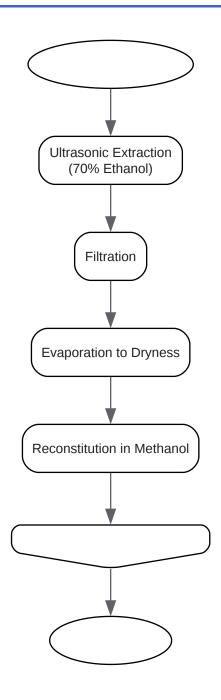
Quantification of 25R-Inokosterone in Achyranthes bidentata by HPLC-UV

This protocol describes a validated high-performance liquid chromatography (HPLC) method for the simultaneous quantification of **25R-Inokosterone** and other phytoecdysones in the roots of Achyranthes bidentata.[2][3][8]

3.1.1. Sample Preparation

- Dry the roots of Achyranthes bidentata at 60°C and grind into a fine powder.
- Accurately weigh 1.0 g of the powdered sample and place it in a flask.
- Add 50 mL of 70% ethanol and perform ultrasonic extraction for 30 minutes.
- Filter the extract and collect the filtrate.
- Repeat the extraction process twice more with 50 mL of 70% ethanol each time.
- Combine the filtrates and evaporate to dryness under reduced pressure.

 $\bullet\,$ Dissolve the residue in 5 mL of methanol and filter through a 0.45 μm membrane filter before HPLC analysis.


3.1.2. HPLC Conditions

Parameter	Condition
Column	YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μ m)
Mobile Phase	Isocratic elution with 0.1% formic acid in water and acetonitrile (85:15, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	245 nm
Column Temperature	30°C
Injection Volume	10 μL

3.1.3. Standard Preparation

- Accurately weigh a reference standard of **25R-Inokosterone**.
- Prepare a stock solution in methanol.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

Click to download full resolution via product page

Caption: Workflow for the quantification of **25R-Inokosterone** from Achyranthes bidentata.

In Vitro Muscle Hypertrophy Assay using C2C12 Myotubes

This protocol describes a method to assess the hypertrophic potential of **25R-Inokosterone** on C2C12 mouse myoblast cells, a well-established in vitro model for studying skeletal muscle differentiation and hypertrophy.[4][5][13]

3.2.1. Cell Culture and Differentiation

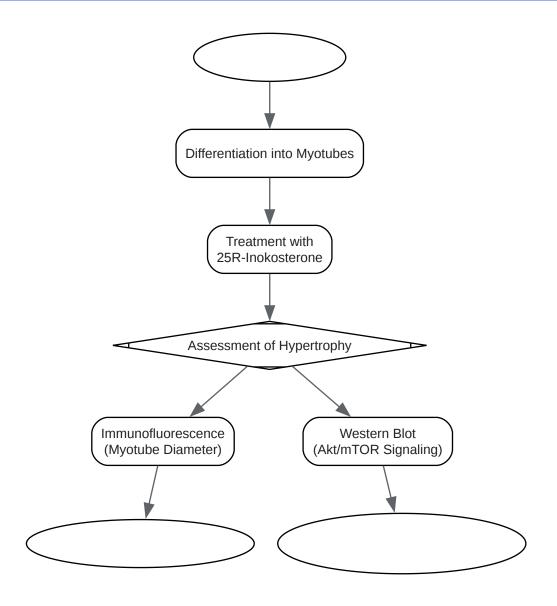
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillinstreptomycin.
- Allow the myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.

3.2.2. Treatment with **25R-Inokosterone**

- Prepare a stock solution of 25R-Inokosterone in DMSO.
- On day 5 of differentiation, treat the myotubes with various concentrations of 25R-Inokosterone (e.g., 1, 10, 100 μM) or vehicle (DMSO) for 24-48 hours.

3.2.3. Assessment of Myotube Hypertrophy

- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with 0.25% Triton X-100.
 - Block with 5% goat serum.
 - Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a marker for differentiated myotubes.
 - Incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with DAPI.
- · Image Acquisition and Analysis:



- Capture images using a fluorescence microscope.
- Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). An increase in myotube diameter is indicative of hypertrophy.

3.2.4. Western Blot Analysis of Akt/mTOR Signaling

- Lyse the treated myotubes in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, mTOR, and p70S6K.
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Effects of 1,25(OH)2D3 and 25(OH)D3 on C2C12 Myoblast Proliferation, Differentiation, and Myotube Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phosphorylation and activation of p70s6k by PDK1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insulin, but not contraction, activates Akt/PKB in isolated rat skeletal muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTORC2 is an important target for simvastatin-associated toxicity in C2C12 cells and mouse skeletal muscle Roles of Rap1 geranylgeranylation and mitochondrial dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dose-dependent increases in p70S6K phosphorylation and intramuscular branchedchain amino acids in older men following resistance exercise and protein intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- To cite this document: BenchChem. [25R-Inokosterone: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818232#25r-inokosterone-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com